Cas no 491831-83-5 (4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid)

4-(4-Chloro-5-Methyl-3-Nitro-1H-Pyrazol-1-Yl)MethylBenzoic Acid is a specialized chemical intermediate featuring a pyrazole core functionalized with chloro, methyl, and nitro substituents, linked to a benzoic acid moiety via a methylene bridge. This compound is valued for its structural versatility, making it useful in pharmaceutical and agrochemical synthesis. The presence of reactive functional groups, including the nitro and carboxylic acid, allows for further derivatization, enabling the development of targeted bioactive molecules. Its well-defined molecular architecture ensures consistent reactivity, facilitating applications in heterocyclic chemistry and drug discovery. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid structure
491831-83-5 structure
Product Name:4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid
CAS No:491831-83-5
MF:C12H10ClN3O4
MW:295.678501605988
MDL:MFCD01114905
CID:868659
Update Time:2026-04-29

4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-((4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzoic acid
    • 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
    • 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid(SALTDATA: FREE)
    • 4-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid
    • CHEMBRDG-BB 5992149
    • AC1LHM2R
    • CTK4J1126
    • MolPort-000-730-163
    • Oprea1_019357
    • STK709473
    • STOCK3S-08332
    • 4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid
    • MDL: MFCD01114905
    • Inchi: InChI=1S/C12H10ClN3O4/c1-7-10(13)11(16(19)20)14-15(7)6-8-2-4-9(5-3-8)12(17)18/h2-5H,6H2,1H3,(H,17,18)
    • InChI Key: RPDSHNBIFOPINO-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-])Cl

Computed Properties

  • Exact Mass: 295.03600
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 100.94000
  • LogP: 3.02280

4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid Pricemore >>

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Additional information on 4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid

4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid (CAS No. 491831-83-5): An Overview

4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid (CAS No. 491831-83-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.

The molecular formula of 4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid is C16H12ClN3O4, and its molecular weight is approximately 347.73 g/mol. The compound features a benzoic acid moiety linked to a substituted pyrazole ring, which imparts unique chemical and biological properties. The presence of a chloro group, a methyl group, and a nitro group in the pyrazole ring contributes to its reactivity and functional versatility.

In terms of synthesis, 4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid can be prepared through several methods. One common approach involves the condensation of 4-chloro-5-methyl-3-nitropyrazole with benzyl bromide followed by hydrolysis to form the benzoic acid derivative. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production in industrial settings.

The biological activities of 4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid have been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases.

In addition to its anti-inflammatory effects, 4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid has shown significant anti-cancer activity against various cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. These findings suggest that this compound could be developed as a novel therapeutic agent for cancer treatment.

The pharmacokinetic properties of 4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid have also been investigated to assess its potential for clinical use. Preclinical studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for drug development. However, further research is needed to optimize its pharmacological properties and evaluate its safety in humans.

In the context of drug discovery, 4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid has been identified as a lead compound for the development of new therapeutic agents. Its unique structure and biological activities make it an attractive target for medicinal chemists seeking to design more potent and selective drugs. Ongoing research is focused on optimizing its structure through chemical modifications to enhance its efficacy and reduce potential side effects.

The potential applications of 4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid extend beyond inflammation and cancer treatment. Recent studies have explored its use in other therapeutic areas such as neurodegenerative diseases and metabolic disorders. For example, preliminary findings suggest that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

In conclusion, 4-(4-Chloro-5-Methyl-3-Nitro-1h-Pyrazol-1-Yl)MethylBenzoic Acid (CAS No. 491831-83-5) is a versatile compound with promising therapeutic potential. Its unique chemical structure and biological activities make it an important candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play a significant role in advancing medical treatments for various diseases.

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